Hematopoietic Stimulation vs. Cisplatin-Induced Myelosuppression in Ehrlich Ascites Carcinoma Model
Cu-ATP (25 mg/kg, i.p.) in Ehrlich ascites carcinoma (EAC)-bearing mice induced appreciable tumor inhibition and prolonged host survival while simultaneously elevating hemoglobin, platelet, and lymphocyte levels; total WBC count and bone marrow cellularity remained unaffected [1]. In stark contrast, cisplatin (10 mg/kg, i.p.) in the same EAC model caused thrombocytopenia, significant leukopenia, and normocytic normochromic anemia [2]. Cu-ATP is the only copper complex documented to combine antineoplastic efficacy with hematopoietic stimulation in this widely used experimental tumor model.
| Evidence Dimension | Hematological safety profile during antitumor therapy |
|---|---|
| Target Compound Data | Cu-ATP (25 mg/kg): elevated hemoglobin, platelets, lymphocytes; WBC and bone marrow cellularity unaffected; stimulated granulocytopoiesis |
| Comparator Or Baseline | Cisplatin (10 mg/kg): thrombocytopenia, leukopenia, normocytic normochromic anemia |
| Quantified Difference | Cu-ATP avoids hematotoxicity entirely and stimulates hematopoiesis; cisplatin induces pan-cytopenia. Quantitative cell count differences are reported in the primary publication tables. |
| Conditions | Ehrlich ascites carcinoma (EAC)-bearing Swiss mice; intraperitoneal administration; 12-day treatment period |
Why This Matters
For researchers selecting an antineoplastic agent that preserves or enhances bone marrow function, Cu-ATP provides a unique advantage over cisplatin and likely other DNA-damaging chemotherapeutics that cause dose-limiting myelosuppression.
- [1] Pal S, Ray MR, Maity P. Tumor inhibition and hematopoietic stimulation in mice by a synthetic copper-ATP complex. Anti-Cancer Drugs. 1993;4(4):505-10. PMID: 8400354. View Source
- [2] Hashem MA, Mahmoud EA, Abd-Allah NA. Alterations in hematological and biochemical parameters and DNA status in mice bearing Ehrlich ascites carcinoma cells and treated with cisplatin and cyclophosphamide. Comparative Clinical Pathology. 2020;29:517-524. View Source
